N-Methacryloyl-L-lysine
Overview
Description
N-Methacryloyl-L-lysine is a methacryloyl-substituted derivative of the amino acid L-lysine. This compound is of significant interest due to its potential applications in the synthesis of functionalized polypeptides and hydrogels. The methacryloyl group allows for polymerization, making it a valuable monomer in the field of polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methacryloyl-L-lysine can be synthesized through the reaction of L-lysine with methacryloyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Dissolve L-lysine in an appropriate solvent such as water or dimethylformamide.
- Add methacryloyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Add triethylamine to the reaction mixture to neutralize the hydrochloric acid.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product through techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Methacryloyl-L-lysine undergoes various chemical reactions, including:
Polymerization: The methacryloyl group allows for radical polymerization, leading to the formation of methacryloyl-functionalized polypeptides.
Thiol-ene Click Reactions: The compound can participate in thiol-ene click reactions, which are useful for post-polymerization modifications.
Common Reagents and Conditions:
Radical Initiators: Compounds such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate polymerization.
Thiol Compounds: Thiol-containing compounds are used in thiol-ene click reactions.
Major Products:
Methacryloyl-functionalized Polypeptides: These are the primary products formed through polymerization.
Thiol-functionalized Polymers: Formed through thiol-ene click reactions.
Scientific Research Applications
N-Methacryloyl-L-lysine has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer for the synthesis of functionalized polypeptides and hydrogels.
Biotechnology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Industry: Utilized in the production of specialty polymers with unique properties.
Mechanism of Action
The primary mechanism of action of N-Methacryloyl-L-lysine involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group reacts with radical initiators to form polymer chains, while the lysine moiety provides functionality for further modifications. This allows for the creation of materials with tailored properties for specific applications.
Comparison with Similar Compounds
Gelatin Methacryloyl (GelMA): A chemically modified form of gelatin used in similar applications such as tissue engineering and hydrogel formation.
N-Acryloyl-L-lysine: Another lysine derivative with similar polymerization capabilities.
Uniqueness: N-Methacryloyl-L-lysine is unique due to its specific methacryloyl substitution, which provides distinct reactivity and functionality compared to other lysine derivatives. Its ability to undergo thiol-ene click reactions further enhances its versatility in polymer chemistry.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to develop innovative materials and technologies.
Properties
IUPAC Name |
(2S)-6-amino-2-(2-methylprop-2-enoylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)9(13)12-8(10(14)15)5-3-4-6-11/h8H,1,3-6,11H2,2H3,(H,12,13)(H,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYPKQOQUNFBDP-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC(CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)N[C@@H](CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595334 | |
Record name | N2-(2-Methylacryloyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45159-28-2, 45158-94-9 | |
Record name | N2-(2-Methyl-1-oxo-2-propen-1-yl)-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45159-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-(2-Methylacryloyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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